3-Methylthiophene-2-sulfonyl chloride
Overview
Description
3-Methylthiophene-2-sulfonyl chloride: is an organosulfur compound with the molecular formula C5H5ClO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylthiophene-2-sulfonyl chloride typically involves the sulfonylation of 3-methylthiophene. One common method is the reaction of 3-methylthiophene with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 2-position of the thiophene ring. The reaction is usually carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced reaction monitoring techniques ensures consistent product quality and minimizes the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Methylthiophene-2-sulfonyl chloride can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, reaction with an amine would yield a sulfonamide, while coupling with a boronic acid would produce a biaryl compound .
Scientific Research Applications
Chemistry: 3-Methylthiophene-2-sulfonyl chloride is widely used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and as a precursor in the synthesis of various pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives have shown promise in various therapeutic areas, including anti-inflammatory and anticancer research .
Industry: In the agrochemical industry, this compound is used to produce herbicides and pesticides. Its reactivity and versatility make it a valuable intermediate in the production of these compounds .
Mechanism of Action
The mechanism of action of 3-Methylthiophene-2-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
- Thiophene-2-sulfonyl chloride
- 2-Methylthiophene-3-sulfonyl chloride
- Thiophene-3-sulfonyl chloride
Comparison: 3-Methylthiophene-2-sulfonyl chloride is unique due to the presence of a methyl group at the 3-position, which can influence its reactivity and the properties of its derivatives. Compared to thiophene-2-sulfonyl chloride, the methyl group can provide steric hindrance, potentially affecting the compound’s reactivity and selectivity in certain reactions .
Properties
IUPAC Name |
3-methylthiophene-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO2S2/c1-4-2-3-9-5(4)10(6,7)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFIISJOFYQYKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40540455 | |
Record name | 3-Methylthiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40540455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61714-76-9 | |
Record name | 3-Methylthiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40540455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylthiophene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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